molecular formula C18H13I B8319899 2,5-Diphenyliodobenzene

2,5-Diphenyliodobenzene

Cat. No.: B8319899
M. Wt: 356.2 g/mol
InChI Key: DJMIEZXAWJZZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diphenyliodobenzene is a useful research compound. Its molecular formula is C18H13I and its molecular weight is 356.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H13I

Molecular Weight

356.2 g/mol

IUPAC Name

2-iodo-1,4-diphenylbenzene

InChI

InChI=1S/C18H13I/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H

InChI Key

DJMIEZXAWJZZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3N hydrochloric acid (300 milliliters) was added to 2,5-diphenylanilin obtained in the foregoing (25 g, 101.91 mmol, 1.0 equivalent), and the mixture was stirred at 80° C. for 2.5 hours. After that, the mixture was cooled to room temperature. After that, the mixture was further cooled to 5° C. While the temperature of the mixture was kept at 10° C. or lower (5 to 8° C.), an aqueous solution of sodium nitrite (NaNO2: 8.43 g, 122.29 mmol, 1.2 equivalents, H2O: 60 milliliters) was slowly added to the mixture, and the whole was stirred for 0.5 hour. The reaction liquid was dropped into an aqueous solution of potassium iodide (KI: 60.9 g, 366.87 mmol, 3.6 equivalents, H2O: 180 milliliters). An appropriate amount of methylene chloride was further added to the mixture so that a reaction was completed, and the whole was stirred for 0.75 hour at room temperature. Sodium hydrogen dithionite was added to the reaction liquid until the color of the reaction liquid was turned into a yellow color. After that, the mixture was stirred for 0.5 hour, and the organic layer of the resultant reaction liquid was extracted. The extracted organic layer was washed with a saturated salt solution, dried with anhydrous sodium sulfate, and concentrated. The resultant residue was purified by short column chromatography (methylene chloride) and silica gel chromatography (methylene chloride:hexane=1:1→2:1), and the purified residue was dried, whereby a pale pink solid was obtained (24.35 g, yield: 67%).
Quantity
300 mL
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60 mL
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180 mL
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Sodium hydrogen dithionite
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